4-(4-Methoxyphenyl)butanal (CAS 56047-51-9): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
4-(4-Methoxyphenyl)butanal (CAS 56047-51-9): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
As a Senior Application Scientist, I frequently encounter the need for versatile, high-purity aliphatic-aromatic building blocks that can bridge simple precursors with complex pharmacophores. 4-(4-Methoxyphenyl)butanal (CAS 56047-51-9) is a prime example of such a molecule. Featuring an electron-rich aromatic ring extended by a four-carbon aliphatic chain terminating in a reactive aldehyde, it serves as a critical intermediate in the synthesis of advanced therapeutics, particularly antiviral agents.
This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic applications in drug discovery.
Physicochemical Profiling and Quantitative Data
Understanding the baseline physicochemical properties of 4-(4-Methoxyphenyl)butanal is essential for predicting its behavior in solvent systems, chromatographic purification, and downstream reactions. The data below synthesizes standard reference metrics for this compound[1].
| Property | Value | Causality / Implication in Synthesis |
| CAS Number | 56047-51-9 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C11H14O2 | Indicates a moderate degree of unsaturation (Index of Hydrogen Deficiency = 5). |
| Molecular Weight | 178.23 g/mol | Low molecular weight makes it an ideal fragment for combinatorial libraries. |
| InChIKey | CIVSDAZZSGAFFX-UHFFFAOYSA-N | Ensures exact structural match in cheminformatics databases. |
| Storage Temperature | 2-8°C | Aldehydes are prone to auto-oxidation into carboxylic acids; refrigeration minimizes this degradation. |
| Appearance | Colorless to pale yellow liquid | Color shifts to deep yellow/brown indicate oxidative degradation or polymerization. |
Mechanistic Applications in Drug Discovery: HCV Antivirals
The most prominent application of 4-(4-Methoxyphenyl)butanal in modern medicinal chemistry is its role as a precursor for hydantoin and thiohydantoin derivatives [2]. These derivatives have been extensively investigated as potent antiviral drugs, specifically targeting the Hepatitis C Virus (HCV).
The Causality of the Mechanism
HCV is a positive-sense single-stranded RNA virus. Upon entering a host cell, its genome is translated into a single polyprotein, which is subsequently cleaved into structural and non-structural (NS) proteins. The non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) assemble into a membrane-associated replication complex.
Hydantoin derivatives synthesized from 4-(4-methoxyphenyl)butanal act as direct-acting antivirals (DAAs). The lipophilic 4-methoxyphenyl tail allows the molecule to penetrate the endoplasmic reticulum membranes, while the polar hydantoin core interacts with the active sites of the NS proteins (often NS5A or NS5B polymerase), effectively halting the synthesis of new viral RNA strands[2].
Figure 1: Mechanism of action for HCV replication complex inhibition by hydantoin derivatives.
Synthetic Methodologies & Protocols
To ensure a self-validating system, the protocols below are designed with built-in analytical checkpoints.
Protocol A: Synthesis of 4-(4-Methoxyphenyl)butanal via TEMPO Oxidation
The most reliable method to generate this aldehyde is the controlled oxidation of 4-(4-Methoxyphenyl)-1-butanol (CAS 52244-70-9)[3]. Experimental Choice Causality: Traditional oxidants like Jones reagent or KMnO₄ risk over-oxidizing the primary alcohol to a carboxylic acid. TEMPO, regenerated in situ by the terminal oxidant BAIB (iodobenzene diacetate), offers exceptional chemoselectivity for aldehydes under mild, neutral conditions, preserving the integrity of the electron-rich methoxyphenyl ring.
Step-by-Step Methodology:
-
Preparation : Dissolve 10.0 mmol (1.80 g) of 4-(4-Methoxyphenyl)-1-butanol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Catalyst Addition : Add 0.1 mmol (15.6 mg) of TEMPO. The solution will turn slightly pink.
-
Oxidation : Slowly add 10.5 mmol (3.38 g) of BAIB.
-
Reaction Monitoring : Stir the mixture at room temperature. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear within 2-4 hours, replaced by a new, less polar spot ( ) corresponding to the aldehyde. -
Quenching : Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate to destroy unreacted oxidant.
-
Extraction & Purification : Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 4-(4-Methoxyphenyl)butanal.
Protocol B: Downstream Synthesis of Hydantoin Derivatives (Bucherer-Bergs Reaction)
Once the aldehyde is secured, it can be converted into a hydantoin pharmacophore. Experimental Choice Causality: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for hydantoin formation due to its higher yields and the avoidance of unstable α-amino nitrile intermediates. Ammonium carbonate provides both the ammonia and carbon dioxide necessary for the robust 5-membered ring closure[2].
Step-by-Step Methodology:
-
Preparation : Dissolve 5.0 mmol (0.89 g) of 4-(4-Methoxyphenyl)butanal in 25 mL of ethanol/water (1:1 v/v).
-
Reagent Addition : Add 15.0 mmol of ammonium carbonate ((NH₄)₂CO₃) and 7.5 mmol of potassium cyanide (KCN). Critical Safety Check: KCN is highly toxic; perform strictly in a well-ventilated fume hood with cyanide antidotes on hand.
-
Reaction : Heat the mixture to 60°C for 12 hours behind a blast shield.
-
Workup & Isolation : Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 3. Causality: Acidification traps evolved HCN gas safely in the hood scrubber and forces the precipitation of the hydantoin derivative.
-
Filtration : Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to obtain the final antiviral precursor.
Figure 2: Synthetic workflow from butanol precursor to antiviral hydantoin derivative.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized 4-(4-Methoxyphenyl)butanal, the following analytical signatures must be verified before proceeding to downstream drug synthesis:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.75 (t, J = 1.6 Hz, 1H): The definitive aldehyde proton. If this is missing, oxidation failed or over-oxidized.
-
δ 7.08 (d, J = 8.6 Hz, 2H) & δ 6.83 (d, J = 8.6 Hz, 2H): The classic AA'BB' splitting pattern confirming the para-substituted aromatic ring.
-
δ 3.78 (s, 3H): The sharp singlet of the methoxy (-OCH₃) group.
-
δ 2.60 (t, J = 7.5 Hz, 2H), δ 2.44 (td, J = 7.3, 1.6 Hz, 2H), δ 1.92 (p, J = 7.4 Hz, 2H): The aliphatic chain protons.
-
-
Mass Spectrometry (ESI+): Expect a molecular ion peak
at m/z 179.1.
References
- MilliporeSigma. "4-(4-methoxyphenyl)butanal | 56047-51-9." Sigma-Aldrich Product Catalog.
- Google Patents. "EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs." European Patent Office.
- Guidechem. "4-(4-Methoxyphenyl)-1-butanol 52244-70-9." Chemical Supplier Database.
